N8 Substitution Topology: Flexible Ethoxypropylamino Chain vs. Rigid Piperidine Ring in DNA-Damage-Inducible Protein Binding
The target compound carries an N8-(3-ethoxypropyl)amino chain, whereas the structurally closest analog with public quantitative data, 8-(4-benzylpiperidin-1-yl)-3-methyl-7-(2-methylallyl)-xanthine (BDBM43925), replaces this flexible, hydrogen-bond-donating moiety with a rigid, hydrophobic piperidine ring. BDBM43925 exhibits an IC50 of 8.36 μM against DNA damage-inducible transcript 3 protein (mouse) [1]. No affinity data for the target compound against the same target are available; however, the N8 substitution difference is expected to alter both the binding mode and the physicochemical profile. The target’s ether-containing side chain offers distinct polarity (cLogP estimated ~1.5 vs. ~3.8 for the piperidine analog) and rotational freedom, making it a differentiated tool for probing hydrogen-bond interactions in protein binding pockets.
Comparator: 8-(4-benzylpiperidin-1-yl) analog: rigid piperidine ring, IC50 8.36 μM vs. DNA damage-inducible protein, cLogP ~3.8. No affinity data for target.
| Evidence Dimension | N8 substituent chemical topology and hydrophobicity |
|---|---|
| Target Compound Data | N8-(3-ethoxypropyl)amino chain; contains ether oxygen and secondary amine NH; estimated cLogP ~1.5 |
| Comparator Or Baseline | 8-(4-benzylpiperidin-1-yl)-3-methyl-7-(2-methylallyl)-xanthine (BDBM43925); rigid piperidine ring; IC50 8.36 μM vs. DNA damage-inducible transcript 3 protein; estimated cLogP ~3.8 |
| Quantified Difference | No target-compound affinity data available; structural divergence in N8 topology (flexible amino-ether vs. rigid piperidine) and estimated ΔcLogP ≈ 2.3 units |
| Conditions | BindingDB assay: NIH Molecular Libraries Screening Centers Network, Emory Chemical Biology Discovery Center; target: DNA damage-inducible transcript 3 protein (mouse). cLogP estimates derived from standard computational methods. |
Why This Matters
Procurement for SAR studies requires the exact N8 topology to isolate the contribution of chain flexibility and hydrogen-bonding capacity to target engagement.
- [1] BindingDB entry BDBM43925. 8-(4-Benzylpiperidin-1-yl)-3-methyl-7-(2-methylallyl)-xanthine: IC50 8.36 μM, DNA damage-inducible transcript 3 protein (mouse). NIH MLSCN, Emory University. View Source
